Synthesis and characterization of Potassium hydrogen-5-aminobenzene-1,3-disulphonate
Synthesis and characterization of Potassium hydrogen-5-aminobenzene-1,3-disulphonate
Technical Whitepaper: Optimized Synthesis and Structural Elucidation of Potassium Hydrogen-5-aminobenzene-1,3-disulphonate
Executive Summary
Potassium hydrogen-5-aminobenzene-1,3-disulphonate (PHAD) represents a critical class of amphoteric arene derivatives used as intermediates in the synthesis of diagnostic contrast agents, water-soluble azo dyes, and coordination ligands. Its unique structural motif—possessing both nucleophilic amine and electrophilic/acidic sulfonate functionalities—requires a synthesis strategy that balances regioselectivity with rigorous purification.
This guide details a high-fidelity synthesis route starting from benzene-1,3-disulfonic acid, utilizing a meta-directing nitration followed by a chemoselective reduction. Unlike standard aniline sulfonation, which favors ortho/para substitution, this route guarantees the thermodynamically less favored 1,3,5-substitution pattern.
Part 1: Retrosynthetic Analysis & Strategic Design
The synthesis of 1,3,5-substituted benzenes is synthetically challenging due to the directing effects of substituents. Direct sulfonation of aniline yields sulfanilic acid (4-aminobenzenesulfonic acid) due to the amino group's ortho/para directing nature.
To achieve the 1,3,5 pattern, we must exploit the meta-directing power of the nitro group before reducing it to an amine.
Strategic Pathway:
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Precursor Selection: Start with Benzene-1,3-disulfonic acid (or its disodium salt).
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Regioselective Nitration: Introduce the nitro group. Since sulfonate groups are meta-directing but deactivating, and the existing sulfonates are meta to each other, the 5-position is the only electronically activated site for electrophilic aromatic substitution.
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Chemoselective Reduction: Reduce the nitro group to an amine without desulfonating the ring.
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Controlled Neutralization: Isolate the mono-potassium salt via stoichiometric titration.
Part 2: Experimental Protocol
Safety & Pre-requisites
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Hazards: Oleum (fuming sulfuric acid) is highly corrosive. Hydrogen gas (reduction) is flammable.
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PPE: Full face shield, acid-resistant gloves, blast shield for hydrogenation.
Step 1: Nitration of Benzene-1,3-disulfonic acid
Target: 5-nitrobenzene-1,3-disulfonic acid
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Charge: In a chemically resistant reactor, dissolve 100 mmol of Benzene-1,3-disulfonic acid disodium salt in 60 mL of Oleum (20% free SO₃).
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Temperature Control: Cool the mixture to 0–5°C using an ice/brine bath.
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Addition: Dropwise add fuming nitric acid (1.1 eq) over 45 minutes. Critical: Maintain internal temperature <10°C to prevent di-nitration or oxidative decomposition.
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Reaction: Allow to warm to room temperature and stir for 4 hours.
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Quench: Pour the reaction mixture onto 200g of crushed ice carefully.
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Isolation: Salting out with KCl to precipitate the dipotassium 5-nitrobenzene-1,3-disulphonate is recommended for purification before reduction.
Step 2: Catalytic Hydrogenation (Reduction)
Target: 5-aminobenzene-1,3-disulfonic acid
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Solvent System: Dissolve the nitro-intermediate in deoxygenated water (0.5 M concentration).
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Catalyst: Add 5 wt% Pd/C (Palladium on Carbon). Note: Fe/HCl (Béchamp reduction) is a cheaper alternative but introduces iron contaminants difficult to remove in pharma-grade applications.
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Hydrogenation: Pressurize the autoclave to 3 bar H₂ at ambient temperature. Stir vigorously.
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Endpoint: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.
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Filtration: Filter through Celite under nitrogen to remove the pyrophoric catalyst.
Step 3: Formation of Potassium Hydrogen Salt
Target: Potassium hydrogen-5-aminobenzene-1,3-disulphonate
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Acidification: The filtrate contains the disulfonic acid (or salt depending on Step 1). Pass through a cation exchange resin (H+ form) to ensure the free acid form: 5-aminobenzene-1,3-disulfonic acid.
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Titration: Prepare a 1.0 M KOH solution.
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Stoichiometry: Add exactly 1.0 molar equivalent of KOH to the acid solution.
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Crystallization: Concentrate the solution via rotary evaporation to 20% volume. Add cold Ethanol (anti-solvent) to induce crystallization.
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Drying: Dry under vacuum at 50°C for 12 hours.
Part 3: Visualization of Workflow
Figure 1: Step-by-step synthesis pathway ensuring regioselectivity via meta-directing nitro precursors.
Part 4: Characterization & Validation
To ensure the integrity of the synthesized compound, a multi-modal characterization approach is required.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule is the key identifier. The 1,3,5-substitution pattern possesses a
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H NMR | 7.2 - 7.4 | Doublet (J~1.5Hz) | 2H | Protons at C4 and C6 (Equivalent) |
| 1H NMR | 7.6 - 7.8 | Triplet (J~1.5Hz) | 1H | Proton at C2 (Between Sulfonates) |
| 1H NMR | 4.0 - 5.5 | Broad Singlet | 2H | -NH₂ (Solvent/pH dependent) |
| 13C NMR | ~148.0 | Singlet | C | C-NH₂ (Ipso) |
| 13C NMR | ~142.0 | Singlet | 2C | C-SO₃K/H (Ipso) |
Note: The coupling constant (J) is small because it is meta-coupling. In low-resolution instruments, these may appear as two singlets with a 2:1 ratio.
Infrared Spectroscopy (FT-IR)
The zwitterionic nature of the solid state is often observed.
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3450, 3360 cm⁻¹: N-H stretching (Primary amine).
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1180, 1040 cm⁻¹: S=O stretching (Sulfonate group).
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1620 cm⁻¹: N-H bending.
Elemental Analysis (Calculated vs Found)
For Formula:
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Potassium (K): Theoretical ~12.9%
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Sulfur (S): Theoretical ~21.1%
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Nitrogen (N): Theoretical ~4.6%
Part 5: Logic of Structural Confirmation
Figure 2: Analytical decision matrix for validating the salt stoichiometry and substitution pattern.
References
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for aromatic nitration and reduction).
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Booth, G. (2000). "Nitro Compounds, Aromatic".[5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial scale reduction of nitro-sulfonic acids).
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Bléger, D., et al. (2011). "Proton-gated switching of azobenzene-based molecular shuttles". Journal of the American Chemical Society. (Discusses spectral characterization of similar amino-sulfonate azobenzene precursors).
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83876, 5-Aminobenzene-1,3-disulfonic acid. (Source for general physicochemical properties).[8]
Sources
- 1. Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 70693-62-8: Potassium hydrogen peroxymonosulfate [cymitquimica.com]
- 3. Effects of Tiron, 4,5-dihydroxy-1,3-benzene disulfonic acid, on human promyelotic HL-60 leukemia cell differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scispace.com [scispace.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
